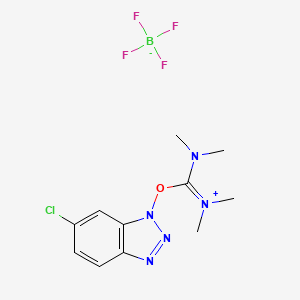

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Description

Historical Development and Discovery

The historical development of O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate can be traced to the continuous evolution of peptide coupling methodology that began with Bruce Merrifield's revolutionary invention of solid-phase peptide synthesis in 1963. This foundational work eliminated time-consuming purification steps and established the framework for automated peptide synthesis processes. Subsequently, the field witnessed significant advances through the development of more efficient activators for coupling reactions, beginning with O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate in 1990, which enabled FastMoc chemistry with coupling times of 10-30 minutes. The progression continued with the introduction of O-(7-azabenzotriazole-1-yl)-N,N,N′N′-tetramethyluronium hexafluorophosphate by Carpino in 1993, which was later utilized by Alewood and Miranda for rapid 1-2 minute couplings in Boc chemistry.

The specific development of this compound occurred in 2002 when it was introduced by Luxembourg Laboratories in Rehovat, Israel. This development was motivated by the need for a coupling reagent that could provide efficiency comparable to more expensive alternatives while maintaining cost-effectiveness for routine peptide synthesis applications. The compound was designed to bridge the gap between routine coupling reagents and premium alternatives, offering enhanced reactivity through the strategic incorporation of the electron-withdrawing chlorine substituent at the 6-position of the benzotriazole ring. This structural modification was based on the understanding that electron-withdrawing groups would increase the reactivity of the resulting active esters, thereby improving coupling efficiency particularly in challenging synthetic scenarios.

Position within Peptide Coupling Reagent Classification

This compound occupies a distinct position within the broader classification of peptide coupling reagents, specifically belonging to the uronium-type coupling reagents category. The comprehensive classification system for peptide coupling reagents encompasses eight major types: phosphonium, uronium, immonium, carbodiimide, imidazolium, organophosphorous, acid halogenating, and miscellaneous coupling reagents. Within the uronium category, this compound represents an advanced generation that incorporates structural modifications designed to enhance reactivity while maintaining the stability characteristics inherent to uronium-based systems.

The reactivity hierarchy among coupling reagents demonstrates that this compound generates active esters with intermediate reactivity between standard benzotriazole-based reagents and premium azabenzotriazole-based alternatives. Specifically, the reactivity order established through comparative studies indicates: 7-azabenzotriazole > Oxyma Pure > 6-chlorobenzotriazole > benzotriazole. This positioning makes the compound particularly valuable for applications requiring enhanced reactivity compared to routine coupling reagents while avoiding the premium cost associated with the most reactive alternatives.

| Coupling Reagent | Solubility (M) | Stability in DMF | Reactivity Ranking | Cost Category |

|---|---|---|---|---|

| O-(7-azabenzotriazole-1-yl)-N,N,N′N′-tetramethyluronium hexafluorophosphate | 0.45 | Excellent | 1 | Premium |

| This compound | 0.75 | Excellent | 3 | Moderate |

| O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate | 0.5 | Excellent | 4 | Standard |

The compound's classification as an aminium-based coupling reagent distinguishes it from carbodiimide-based systems and places it within the category of preformed coupling reagents that can exist in solution for extended periods without degradation. This stability characteristic is particularly advantageous for automated synthesis applications where reagent solutions must maintain activity throughout extended synthesis protocols.

Nomenclature and Common Abbreviations

The nomenclature of this compound reflects its complex molecular structure and has resulted in multiple systematic and common names appearing throughout the scientific literature. The compound's systematic chemical name according to International Union of Pure and Applied Chemistry conventions is {(6-chloro-1H-1,2,3-benzotriazol-1-yl)oxymethylidene}dimethylazanium tetrafluoroborate. Alternative systematic nomenclature includes N,N,N′,N′-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate and 1-[Bis(dimethylamino)methylen]-5-chlorobenzotriazolium 3-oxide tetrafluoroborate.

The molecular formula C₁₁H₁₅BClF₄N₅O corresponds to a molecular weight of 355.53 g/mol, with the tetrafluoroborate counterion contributing to the compound's stability and solubility characteristics. The Chemical Abstracts Service registry number 330641-16-2 provides definitive identification for this specific tetrafluoroborate salt form. Alternative salt forms exist with different counterions, including the hexafluorophosphate variant, which carries the registry number 330645-87-9 and has a molecular weight of 413.69 g/mol.

Properties

IUPAC Name |

[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN5O.BF4/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGVQFJZGHBZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClF4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647863 | |

| Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330641-16-2 | |

| Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate typically involves the reaction of 6-chlorobenzotriazole with tetramethyluronium salts in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:

6-Chlorobenzotriazole+Tetramethyluronium Salt+Tetrafluoroboric Acid→O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. The process involves precise control of temperature, pH, and reaction time. The product is then purified through crystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate primarily undergoes substitution reactions, particularly in peptide coupling. It acts as a coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include carboxylic acids, amines, and bases such as N,N-diisopropylethylamine.

Conditions: The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are peptides and other amide-containing compounds. The efficiency of the coupling reaction ensures high yields of the desired products with minimal side reactions.

Scientific Research Applications

O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is extensively used in scientific research due to its effectiveness in peptide synthesis. Some of its key applications include:

Chemistry: Used in the synthesis of complex organic molecules, particularly peptides and proteins.

Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.

Medicine: Plays a crucial role in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the large-scale production of peptides for pharmaceuticals and biotechnology applications.

Mechanism of Action

The compound acts as a coupling reagent by activating the carboxyl group of a carboxylic acid, making it more reactive towards nucleophilic attack by an amine. This results in the formation of an amide bond. The mechanism involves the formation of an active ester intermediate, which then reacts with the amine to form the desired peptide bond.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

TCTU vs. TBTU (O-Benzotriazol-1-yl-N,N,N',N'-Tetramethyluronium Tetrafluoroborate)

- Structural Difference : TCTU contains a 6-chloro substituent on the benzotriazole ring, whereas TBTU lacks this modification .

- Reactivity: The electron-withdrawing chlorine group in TCTU may enhance electrophilicity, improving activation of sterically hindered or less reactive carboxylic acids.

- Applications :

TCTU vs. HBTU (O-Benzotriazol-1-yl-N,N,N',N'-Tetramethyluronium Hexafluorophosphate)

Functional Analogues

TCTU vs. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-Tetramethyluronium Hexafluorophosphate)

- Structure : HATU replaces the benzotriazole with a 7-azabenzotriazole group and uses PF₆⁻ as the counterion .

- Efficiency: HATU exhibits superior activation efficiency, particularly for sterically hindered amino acids (e.g., Fmoc-Ser(PO(OBzl)OH)-OH), requiring lower equivalents (5-fold excess vs. 8-fold for TBTU) .

- Cost : HATU is significantly more expensive than TCTU, limiting its use in large-scale syntheses .

TCTU vs. DCC (N,N'-Dicyclohexylcarbodiimide)

Data Table: Key Properties of Coupling Reagents

Biological Activity

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (commonly referred to as TCTU) is a coupling reagent widely used in organic synthesis, particularly in peptide synthesis. This compound exhibits several biological activities, making it a subject of interest in various research fields.

- Molecular Formula : C₁₁H₁₅BClF₄N₅O

- Molecular Weight : 355.53 g/mol

- CAS Number : 330641-16-2

- Purity : ≥98.0% (by HPLC)

- Melting Point : 204 °C

TCTU functions primarily as a coupling reagent, facilitating the formation of amide bonds between amino acids during peptide synthesis. Its mechanism involves the activation of carboxylic acids, which enhances their reactivity towards nucleophilic attack by amines. This process is crucial in synthesizing peptides and other complex organic molecules.

1. Antimicrobial Activity

TCTU has shown potential antimicrobial properties, particularly against various bacterial strains. It is effective in synthesizing compounds that exhibit antibiotic activity, contributing to the development of new therapeutic agents.

2. Antibody-Drug Conjugates (ADCs)

TCTU is utilized in the preparation of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells. The compound's ability to create stable linkages between antibodies and drugs enhances the efficacy of cancer treatments.

3. Cell Signaling Pathways

Research indicates that TCTU may influence several cellular signaling pathways, including:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- PI3K/Akt/mTOR Pathway : Plays a role in cell survival and metabolism.

These pathways are critical for understanding how TCTU and its derivatives might affect cellular behavior.

Study 1: Synthesis of Antimicrobial Peptides

A study demonstrated the use of TCTU in synthesizing novel antimicrobial peptides that exhibited activity against resistant bacterial strains. The peptides were evaluated for their minimum inhibitory concentrations (MICs), showing promising results that suggest TCTU's role in developing new antibiotics.

Study 2: Development of ADCs

In another research effort, TCTU was employed to create ADCs targeting specific cancer markers. The study highlighted the improved therapeutic index of these conjugates compared to traditional chemotherapy agents, showcasing TCTU's significance in cancer therapy.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BClF₄N₅O |

| Molecular Weight | 355.53 g/mol |

| CAS Number | 330641-16-2 |

| Purity | ≥98.0% (by HPLC) |

| Melting Point | 204 °C |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for activating carboxylic acids using O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate in peptide synthesis?

- Methodological Answer : Activation typically occurs in anhydrous polar aprotic solvents like dimethylformamide (DMF) under inert atmospheres (e.g., nitrogen or argon) at room temperature (20°C). A molar ratio of 1:1:1 (carboxylic acid:reagent:base) is standard, with triethylamine (TEA) or N-methylmorpholine (NMM) as the base to neutralize generated acids . Pre-activation of the carboxylic acid for 1–5 minutes before adding the amine component improves coupling efficiency.

Q. How does this reagent compare to HBTU or TBTU in terms of reaction efficiency and byproduct formation?

- Methodological Answer : Unlike HBTU (hexafluorophosphate salt) or TBTU (tetrafluoroborate with benzotriazole), this reagent contains a 6-chlorobenzotriazole leaving group, which reduces racemization risks in peptide synthesis. However, its tetrafluoroborate counterion may form insoluble salts with certain cations, requiring careful solvent selection. Comparative studies should monitor byproducts (e.g., HOBt derivatives) via HPLC or LC-MS .

Q. What solvents are compatible with this reagent to prevent degradation during reactions?

- Methodological Answer : Anhydrous DMF, acetonitrile (MeCN), or dichloromethane (DCM) are preferred. Protic solvents (e.g., water, alcohols) or moisture-containing systems should be avoided, as hydrolysis of the reagent generates 6-chloro-1H-benzotriazole and tetramethylurea, reducing coupling efficiency. Pre-drying solvents over molecular sieves is recommended .

Q. How can researchers confirm complete activation of carboxylic acids using this reagent?

- Methodological Answer : Activation progress can be tracked via thin-layer chromatography (TLC) by observing the disappearance of the carboxylic acid spot. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹⁹F NMR) can detect the release of tetrafluoroborate ions, while Fourier-transform infrared (FTIR) spectroscopy monitors the shift of carbonyl peaks from carboxylic acids to activated esters .

Advanced Research Questions

Q. What methodologies are recommended for characterizing transient intermediates in reactions involving this reagent?

- Methodological Answer : Cryogenic trapping of intermediates at −78°C in DMF or MeCN allows isolation for analysis via ¹H/¹³C NMR or mass spectrometry (MS). Time-resolved in-situ FTIR or Raman spectroscopy can also capture real-time formation of active esters and subsequent aminolysis .

Q. How can researchers address low coupling yields attributed to reagent decomposition or side reactions?

- Methodological Answer : Decomposition often results from moisture ingress or inadequate inert atmospheres. Use Schlenk-line techniques for solvent degassing and reaction setup. If side reactions (e.g., epimerization) occur, substitute TEA with sterically hindered bases like 2,4,6-collidine. Optimize stoichiometry by testing 1.2–1.5 equivalents of the reagent to drive reactions to completion .

Q. What strategies exist for recycling excess reagent or minimizing waste in large-scale syntheses?

- Methodological Answer : Post-reaction, excess reagent and byproducts (e.g., tetramethylurea) can be separated via liquid-liquid extraction using ethyl acetate and brine. Column chromatography with silica gel or reverse-phase HPLC may recover unreacted reagent. Alternatively, flow chemistry systems with immobilized catalysts reduce reagent waste .

Q. How can contradictions in reaction outcomes be resolved when varying stoichiometric ratios or temperatures?

- Methodological Answer : Systematic Design of Experiments (DoE) approaches, such as factorial design, can identify critical parameters (e.g., temperature, stoichiometry, solvent purity). Kinetic studies using calorimetry or in-situ pH monitoring may reveal competing pathways. Cross-validate results with computational models (e.g., DFT calculations) to predict optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.